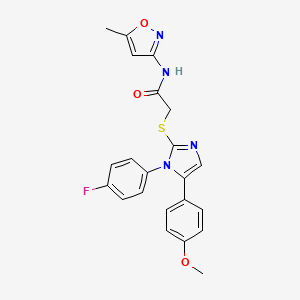
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H19FN4O3S and its molecular weight is 438.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its diverse biological activities. The presence of substituents such as 4-fluorophenyl , 4-methoxyphenyl , and 5-methylisoxazole enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing imidazole and isoxazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported to be as low as 3.125 μg/mL against C. albicans, indicating potent antifungal activity .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Imidazole derivative | 3.125 | C. albicans |
| Isoxazole derivative | 0.125 | E. coli |
Anti-inflammatory and Analgesic Properties
Compounds with similar structural features have been evaluated for their analgesic and anti-inflammatory activities. For example, a series of imidazole derivatives exhibited significant pain relief comparable to standard analgesics like ibuprofen . The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation.
Anticancer Activity
The anticancer potential of imidazole derivatives has also been explored. In vitro studies indicated that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents . The specific pathways involved include the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
Structure-Activity Relationship (SAR)
The SAR analysis of imidazole and isoxazole derivatives indicates that:
- Substituents on the phenyl rings significantly influence biological activity.
- Electron-donating groups , such as methoxy (-OCH₃), enhance antimicrobial efficacy.
- The presence of halogens (e.g., fluorine) may improve binding affinity to biological targets .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of imidazole derivatives against multidrug-resistant bacterial strains, revealing that the compound exhibited superior activity compared to traditional antibiotics .
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that the compound could inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase .
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c1-14-11-20(26-30-14)25-21(28)13-31-22-24-12-19(15-3-9-18(29-2)10-4-15)27(22)17-7-5-16(23)6-8-17/h3-12H,13H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGAGQJDFOZLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














